Acetonitrile-13C2

Description

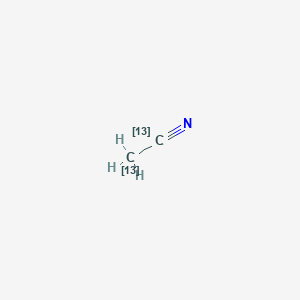

Structure

3D Structure

Properties

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466409 | |

| Record name | Acetonitrile-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-25-4 | |

| Record name | Acetonitrile-13C2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1722-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetonitrile-13C2 chemical properties and isotopic enrichment levels

Chemical Properties, Isotopic Enrichment, and Analytical Applications

Executive Summary

Acetonitrile-13C2 (

This guide moves beyond basic catalog data to explore the causality behind its physical shifts, the logic of its synthesis, and the practical protocols for its use in quantitative analysis.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The substitution of naturally occurring Carbon-12 with Carbon-13 (approx. 1.1% natural abundance

Table 1: Comparative Properties (Unlabeled vs. 13C2-Labeled)

| Property | Acetonitrile (Natural) | This compound | Delta / Causality |

| Formula | Dual-site labeling | ||

| CAS Number | 75-05-8 | 1722-25-4 | Distinct registry |

| Molecular Weight | 41.05 g/mol | ~43.04 g/mol | +1.99 Da (Mass Shift M+2) |

| Density (25°C) | 0.786 g/mL | 0.824 g/mL | Primary Isotope Effect: Heavier nuclei pack into similar volume.[1] |

| Boiling Point | 81-82 °C | 81-82 °C | Negligible change (Inverse Isotope Effect often offsets mass).[2][1] |

| Dipole Moment | 3.92 D | ~3.92 D | Electronic cloud remains largely unperturbed.[1] |

| NMR Active Nuclei | Introduction of |

Expert Insight: The density increase (~4.8%) is the most critical physical parameter for researchers dispensing by volume. When preparing molar solutions for quantitative NMR (qNMR), gravimetric preparation (weighing) is mandatory. Volumetric dispensing based on unlabeled density values will result in a ~5% concentration error.

Synthesis & Isotopic Enrichment[8][9]

The synthesis of this compound is not a simple exchange reaction; it requires building the carbon skeleton from pre-labeled precursors. The industry-standard protocol utilizes Acetic Acid-1,2-13C2 as the starting material. This ensures that the carbon-carbon bond remains intact, preserving the 13C-13C doublet required for specific NMR experiments.

Synthesis Workflow (The Dehydration Pathway)

The most robust route involves the ammonolysis of acetic acid followed by dehydration. This method prevents "scrambling" of the label.

Figure 1: Step-wise synthesis of this compound ensuring isotopic integrity of the C-C bond.

Protocol Validation

To verify the success of the synthesis, Mass Spectrometry (MS) is used.[3]

-

Target: M+2 peak at m/z 43.

-

Purity Check: Absence of m/z 42 (indicating incomplete labeling, i.e., Acetonitrile-13C1).

Analytical Applications: NMR Spectroscopy

This is the primary application domain. This compound is used either as a solvent (rare, due to cost) or more commonly as an internal standard or relaxation agent in metabolic studies.

The Coupling Phenomenon

Unlike standard solvents, this compound presents a complex splitting pattern due to the interaction between the two adjacent spin-1/2 Carbon-13 nuclei.

-

Methyl Carbon (

): Appears as a doublet (split by the Nitrile Carbon). -

Nitrile Carbon (

): Appears as a doublet (split by the Methyl Carbon). -

Coupling Constant (

): Approximately 57 Hz .

Experimental Workflow: qNMR Calibration

When using this compound to calibrate carbon axes or measure relaxation times (

Figure 2: qNMR workflow for utilizing this compound as a chemical shift reference.

Protocol Note: For quantitative 13C NMR, you must use Inverse Gated Decoupling . Standard proton decoupling will induce a Nuclear Overhauser Effect (NOE), enhancing the signal intensity of the methyl carbon (attached to protons) disproportionately compared to the nitrile carbon (no protons), invalidating integration data.

Metabolic Tracing & Drug Development[7][8][11]

In drug development, this compound is frequently used as a "fragment" to synthesize radiolabeled or stable-isotope-labeled drug candidates (SILDs).

Tracer Application

When a drug candidate containing a nitrile group (e.g., Vildagliptin or Anastrozole analogs) is synthesized using this compound, researchers can track the metabolic fate of the cyano group.

-

Metabolic Stability: The

bond is generally robust, but oxidative metabolism (P450) can release the cyanide moiety. -

Tracing: By using the 13C2 variant, the released cyanide (as

) or the remaining carboxylic acid metabolite (after hydrolysis) can be detected via LC-MS with high specificity, distinguishing it from endogenous background carbon.

LC-MS Detection Parameters

-

Precursor Ion: M+H (m/z 44.04).

-

Fragment Ions: Look for the characteristic loss of the labeled cyano group or retention of the labeled acetyl group depending on the fragmentation pathway (Collision Induced Dissociation).

Handling, Safety, and Stability

While chemically stable, this compound shares the hazardous profile of its unlabeled counterpart, with added financial risk due to cost.

-

Toxicity: Metabolizes to cyanide in vivo. Class: Acute Toxicity (Oral/Dermal/Inhalation).[4][2][5]

-

Flammability: Flash point is 2°C. Store in flammables cabinet.

-

Hygroscopicity: Acetonitrile is hygroscopic.

-

Protocol: Store under inert gas (Argon or Nitrogen) and seal with Parafilm. Water absorption will introduce exchangeable protons, complicating NMR analysis in aprotic experiments.

-

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

-

Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from

-

PubChem. this compound Compound Summary (CID 11457648). National Library of Medicine. Retrieved from

-

National Institute of Standards and Technology (NIST). Acetonitrile Gas Phase IR & Mass Spectra. Retrieved from (Note: Reference for unlabeled baseline comparison).

Sources

- 1. Acetonitrile (CAS 75-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 乙腈-13C2 99 atom % 13C, 99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 3. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C2H3N | CID 11457648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

CAS 16629-75-5 Acetonitrile-1,2-13C2 technical specifications

Abstract

This technical guide provides a comprehensive analysis of Acetonitrile-1,2-13C2 (CAS 16629-75-5), a doubly isotopically labeled solvent and reagent. It details the physicochemical specifications, nuclear magnetic resonance (NMR) characteristics, and critical applications in drug discovery and metabolic flux analysis. Designed for research scientists, this document synthesizes handling protocols, safety standards, and experimental workflows to ensure data integrity in high-precision analytical environments.

Introduction: The Strategic Value of Double Labeling

In the realm of structural biology and pharmaceutical synthesis, single-atom labeling often falls short in elucidating complex bond connectivities or metabolic fates. Acetonitrile-1,2-13C2 offers a distinct advantage: the preservation of the carbon-carbon bond unit (

Technical Specifications

The following data represents the baseline quality standards required for quantitative NMR and pharmaceutical synthesis.

Table 1: Physicochemical & Isotopic Specifications

| Property | Specification | Notes |

| Chemical Name | Acetonitrile-1,2-13C2 | Synonyms: Methyl cyanide-1,2-13C2 |

| CAS Number | 16629-75-5 | Specific to the doubly labeled species |

| Molecular Formula | MW: 43.05 g/mol (approx.) | |

| Isotopic Enrichment | Per carbon position | |

| Chemical Purity | Determined by GC-FID | |

| Appearance | Clear, colorless liquid | Free of particulate matter |

| Water Content | Karl Fischer titration; critical for moisture-sensitive synthesis | |

| Density | ~0.82 g/mL at 25°C | Slightly higher than natural abundance (0.786 g/mL) due to mass effect |

| Boiling Point | 81–82 °C | Matches natural abundance |

| Flash Point | 2 °C (Closed Cup) | High Flammability Hazard |

Table 2: NMR Spectral Characteristics (in CDCl )

| Nucleus | Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( |

| Carbon-13 | Methyl ( | ~1.3 – 1.8 ppm | Doublet | ~57 Hz |

| Carbon-13 | Nitrile ( | ~118.2 ppm | Doublet | ~57 Hz |

| Proton | Methyl (CH | ~2.0 ppm | Doublet of Doublets |

Expert Insight: The

coupling of approximately 57 Hz is characteristic of the- hybridization. This large coupling constant is the primary spectral signature used to verify the presence of the intact solvent molecule in complex mixtures.

Applications in Research & Drug Development[2][3]

Quantitative NMR (qNMR) Standardization

Acetonitrile-1,2-13C2 is an ideal internal standard for

Metabolic Flux Analysis (MFA)

In drug metabolism studies, this compound acts as a tracer. The stability of the nitrile group allows it to permeate cell membranes. Researchers track the "isotopomers" generated:

-

M+2 Species: Indicates the intact molecule.

-

M+1 Species: Indicates metabolic cleavage of the C-C bond (e.g., oxidation to formate and cyanide, followed by detoxification).

Synthetic Building Block

It serves as a C2-synthon for introducing dual

Handling, Storage, & Safety

Trustworthiness Protocol: Labeled solvents are high-value assets. Improper storage leads to isotopic dilution (via H/D exchange if deuterated, though less relevant here) or chemical degradation (hydrolysis).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The container must be tightly sealed to prevent moisture ingress, which can hydrolyze the nitrile to acetamide/acetic acid.

-

Safety:

-

Toxicity: Metabolizes to cyanide in vivo. Handle in a well-ventilated fume hood.

-

Flammability: Ground all equipment to prevent static discharge ignition.

-

-

Waste: Segregate as "Cyanide-containing organic waste." Do not mix with acids (risk of HCN evolution).

Experimental Protocols

Protocol 1: Synthesis of [1,2-13C2]Acetophenone

Objective: To synthesize a labeled drug intermediate using Acetonitrile-1,2-13C2 as the electrophile. Reaction: Grignard Addition followed by Hydrolysis.

-

Preparation: Flame-dry a 25 mL 2-neck round bottom flask and purge with Argon.

-

Reagent Loading: Add 5.0 mL of anhydrous diethyl ether and 1.0 mmol of Phenylmagnesium Bromide (3M in ether).

-

Addition: Cool the solution to 0°C. Slowly add 1.0 mmol (approx. 43 mg) of Acetonitrile-1,2-13C2 via syringe.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. The intermediate magnesium salt of the ketimine forms.

-

Hydrolysis: Cool to 0°C. Cautiously add 2 mL of 1M HCl (aqueous). This hydrolyzes the imine to the ketone.

-

Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over Na

SO -

Analysis: Evaporate solvent. Analyze residue by

C NMR. Look for the carbonyl doublet at ~197 ppm and methyl doublet at ~26 ppm (

Protocol 2: NMR Calibration Standard Preparation

Objective: Prepare a self-validating internal standard for determining metabolite concentration.

-

Weighing: Tare a clean NMR tube on a micro-balance (readability 0.01 mg).

-

Addition: Add approximately 10 mg of Acetonitrile-1,2-13C2. Record exact mass (

). -

Solvent: Add 600

L of Deuterated Chloroform (CDCl -

Sample: Add the analyte of interest.

-

Calculation: Use the known purity (P) and molecular weight (MW) to determine moles of standard:

Compare integrated signal intensity of analyte vs. the standard's nitrile doublet (118 ppm).

Visualization of Workflows

Diagram 1: Quality Control & Analysis Workflow

This diagram illustrates the decision logic for verifying the isotopic and chemical purity of the material before use in critical assays.

Caption: Logical workflow for the quality assurance of doubly labeled acetonitrile, emphasizing the specific NMR check for J-coupling.

Diagram 2: Synthetic Pathway (Grignard Reaction)

Visualizing the atom mapping from the labeled reagent to the final pharmaceutical intermediate.

Caption: Atom-economic synthesis of labeled Acetophenone. The 13C-13C bond (Blue node) remains intact throughout the transformation.

References

-

PubChem. (2025).[2] Acetonitrile-1,2-13C2 Compound Summary. National Library of Medicine. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2023). Acetonitrile Gas Phase IR and Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Wishart, D.S., et al. (2025). NP-MRD: 13C NMR Spectrum of Acetonitrile. Natural Product Magnetic Resonance Database. Available at: [Link]

Sources

Molecular weight calculation of fully labeled Acetonitrile-13C2

Precision Stoichiometry: The Molecular Weight Calculation of Acetonitrile-13C2 ( )

Executive Summary

In quantitative mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, the precision of your internal standard is the ceiling of your analytical accuracy. This compound (

This guide moves beyond simple addition. It details the precise calculation of the Monoisotopic Mass (critical for MS instrument parameters) versus the Enriched Molar Mass (critical for gravimetric preparation), accounting for isotopic abundance and purity.

Fundamental Constants & Theoretical Basis

To calculate the molecular weight with sufficient precision for high-resolution MS (HRMS), we must rely on the specific atomic masses of the constituent isotopes, not the standard periodic table averages.

Table 1: IUPAC Standard Atomic Masses for Calculation

| Isotope | Symbol | Atomic Mass (Da) | Uncertainty ( | Natural Abundance (Typical) |

| Carbon-13 | 13.003355 | 0.000001 | 1.1% | |

| Hydrogen-1 | 1.007825 | 0.000001 | 99.98% | |

| Nitrogen-14 | 14.003074 | 0.000001 | 99.6% | |

| Carbon-12 | 12.000000 | 0.000000 | 98.9% |

Source: IUPAC Commission on Isotopic Abundances and Atomic Weights [1].[1][2]

The Target Molecule

Calculation Workflow: Monoisotopic Mass

The Monoisotopic Mass represents the mass of the molecule containing only the specific isotopes defined in the formula. This is the value you must input into a Mass Spectrometer (e.g., Orbitrap or Q-TOF) to identify the parent ion.

Step-by-Step Derivation

-

Carbon Contribution (

): -

Hydrogen Contribution (

): -

Nitrogen Contribution (

): -

Summation:

Result: The theoretical Monoisotopic Mass of this compound is 43.0333 Da .

The "Real World" Nuance: Enrichment Correction

While the calculation above is perfect for setting an MS window, it is insufficient for weighing the compound to prepare a molar solution. No commercial synthesis is 100% pure. A typical specification is 99 atom %

This means 1% of the carbon atoms in the bulk powder/liquid are actually

Probability Distribution (Binomial Expansion)

If Carbon enrichment (

-

Fully Labeled (

): -

Singly Labeled (

): -

Unlabeled (

):

Weighted Average Calculation

-

Mass of

species -

Mass of

species -

Mass of

species

Operational Insight: For stoichiometry, use 43.01 g/mol rather than the theoretical 43.03 g/mol if the certificate of analysis (CoA) states 99% enrichment.

Visualization of Workflows

The following diagrams illustrate the structural composition and the decision logic for analytical method development.

Diagram 1: Chemical Structure & Labeling

Diagram 2: Analytical Calculation Logic

Analytical Validation Protocol

To ensure the integrity of your standard before use in critical assays, follow this self-validating protocol.

A. Mass Spectrometry (MS) Verification

-

Objective: Confirm mass shift and isotopic purity.

-

Method: Direct Infusion ESI-MS (Positive Mode).

-

Expected Result:

-

Unlabeled Acetonitrile (

): m/z 42.03 -

This compound (

): m/z 44.04 -

Mass Shift: +2.0067 Da exactly.

-

Note: If you see significant signal at m/z 43.04, your enrichment is low (presence of

species).

-

B. NMR Spectroscopy Verification

-

Objective: Verify carbon backbone connectivity.

-

Method:

-NMR (Proton Decoupled). -

Mechanism: Due to the direct bond between two

atoms, you will observe carbon-carbon coupling ( -

Expected Result:

-

Instead of singlets, you will see doublets for the methyl and nitrile carbons.

-

Coupling constant (

) is typically ~57 Hz [2].

-

References

Sources

- 1. iupac.org [iupac.org]

- 2. assets-global.website-files.com [assets-global.website-files.com]

- 3. This compound | CAS 1722-25-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. This compound | C2H3N | CID 11457648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Acetonitrile [webbook.nist.gov]

Navigating Solvation: A Practical Guide to the Solubility of Organic Compounds in Acetonitrile-¹³C₂

An In-Depth Technical Guide:

Foreword: Beyond the Deuterated Standard

In the landscape of modern analytical and synthetic chemistry, particularly in fields reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and isotopic tracing for mechanistic studies, the choice of solvent is paramount. While deuterated solvents are the conventional choice for minimizing solvent signals in ¹H NMR, the use of carbon-13 enriched solvents like Acetonitrile-¹³C₂ offers a unique advantage. It provides a clean background in ¹³C NMR experiments for sensitive analyses or serves as a labeled reactant or medium in tracking carbon atoms through complex reaction pathways.

However, the fundamental prerequisite for any of these applications is ensuring the compound of interest is adequately soluble. This guide moves beyond a simple recitation of facts to provide a foundational understanding of solubility in this specialized solvent. We will explore the physicochemical underpinnings of Acetonitrile-¹³C₂, the subtle (or negligible) effects of isotopic labeling on its solvent properties, and robust, field-proven protocols for accurately determining solubility. The emphasis here is on causality—understanding why certain steps are taken—to empower researchers to adapt and troubleshoot their own experimental designs.

The Nature of the Solvent: Acetonitrile vs. Acetonitrile-¹³C₂

Acetonitrile (CH₃CN) is a polar aprotic solvent widely used for its ability to dissolve a broad range of polar and nonpolar compounds, its miscibility with water, and its convenient liquid range.[1][2] Its utility stems from a significant dipole moment and a relatively high dielectric constant, which allow it to solvate ions and polar molecules effectively.[2]

Acetonitrile-¹³C₂ ([¹³CH₃][¹³C]N) is its isotopologue, where both carbon atoms are the heavy isotope, carbon-13. The primary motivation for using this expensive variant is not to alter its solvent characteristics but to leverage its isotopic signature. From a practical standpoint of solubility, the physical properties of Acetonitrile-¹³C₂ are nearly identical to its standard counterpart. Any kinetic isotope effects related to the heavier carbon atoms are generally considered negligible concerning the thermodynamics of dissolution for most applications.

Table 1: Comparison of Physical Properties - Acetonitrile vs. Acetonitrile-¹³C₂

| Property | Acetonitrile (CH₃CN) | Acetonitrile-¹³C₂ ([¹³CH₃][¹³C]N) | Data Source(s) |

| Molecular Weight | 41.05 g/mol | 43.04 g/mol | [1] |

| Density (@ 25 °C) | ~0.786 g/mL | ~0.824 g/mL | [1] |

| Boiling Point | 81-82 °C | 81-82 °C | [1] |

| Melting Point | -48 to -46 °C | -48 °C | [1] |

| Refractive Index (n20/D) | ~1.344 | ~1.344 | [1][3] |

As the data indicates, the macroscopic physical properties that govern solubility (density, boiling point, etc.) are virtually unchanged. Therefore, the extensive body of literature on solubility in standard acetonitrile can be confidently applied to its ¹³C₂-labeled form.

Fundamental Principles of Solubility in Acetonitrile

Solubility is dictated by the balance of intermolecular forces between the solvent-solvent, solute-solute, and solvent-solute molecules. The adage "like dissolves like" is a useful starting point.[4]

-

Polarity and Dipole Moment : Acetonitrile is a polar molecule. It will readily dissolve other polar organic compounds, especially those with significant dipole moments.

-

Hydrogen Bonding : As an aprotic solvent, acetonitrile can act as a hydrogen bond acceptor at its nitrogen atom but cannot donate a hydrogen bond. This allows it to dissolve compounds with hydrogen bond donor groups (e.g., alcohols, amines), though perhaps not as effectively as protic solvents like water or methanol.

-

Van der Waals Forces : Nonpolar compounds with only weak Van der Waals forces may have limited solubility in the highly polar acetonitrile environment. Solubility tends to decrease as the size of a nonpolar hydrocarbon chain increases.[5]

-

Ionic Compounds : Due to its high dielectric constant, acetonitrile is an effective solvent for many salts and ionic compounds.[1]

The dissolution process is endothermic for many compounds in acetonitrile, meaning that solubility generally increases with temperature.[6][7] This provides a practical method for increasing the amount of dissolved solute, though care must be taken to avoid decomposition of the compound at elevated temperatures.

Caption: Key factors influencing the solubility of organic compounds.

Experimental Protocol: The Gold Standard Shake-Flask Method

To ensure trustworthiness and reproducibility, the equilibrium solubility of a compound should be determined experimentally. The shake-flask method is a robust and widely accepted technique for this purpose.[7][8] This protocol is a self-validating system because the continued presence of solid material at the end of the experiment confirms that an equilibrium with the saturated solution has been achieved.

Step-by-Step Methodology

-

Preparation :

-

Add an excess amount of the solid organic compound to a clear glass vial (e.g., a 4 mL screw-cap vial). "Excess" is critical; you must be able to visually confirm undissolved solid at the end of the experiment. A starting point is to add enough solid to make a 20-50 mg/mL slurry.

-

Add a precise volume of Acetonitrile-¹³C₂ (e.g., 2.00 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vial in an agitator, orbital shaker, or rotator.

-

Equilibrate the slurry at a constant, controlled temperature (e.g., 25 °C) for a predetermined period.

-

Causality Check: A 24-hour equilibration is often sufficient, but for novel or poorly understood compounds, a time-to-equilibrium study (e.g., sampling at 12, 24, 48, and 72 hours) is necessary to validate that the system has reached a true thermodynamic equilibrium.

-

-

Phase Separation :

-

After equilibration, allow the vial to stand undisturbed for a short period to let the bulk of the solid settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes). This is the preferred method as it minimizes potential solute loss through adsorption.

-

Filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE). Self-Validation: To prevent precipitation due to temperature changes or adsorption onto the filter membrane, discard the first 10-20% of the filtrate.

-

-

-

Sample Preparation for Quantification :

-

Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL).

-

Dilute this aliquot with a known volume of Acetonitrile-¹³C₂ (or standard acetonitrile if the quantification method is not mass-dependent, like HPLC-UV) to bring the concentration into the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.

-

-

Quantification :

-

Analyze the diluted sample using a validated analytical technique.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method due to its specificity and sensitivity.[9] A calibration curve must be prepared using standards of the organic compound of known concentration.

-

UV-Vis Spectrophotometry can be used if the compound has a distinct chromophore and no interfering species are present.[7][9] This method is faster but less specific than HPLC.

-

Calculate the concentration of the diluted sample against the calibration curve.

-

-

Final Calculation :

-

Multiply the measured concentration by the dilution factor to determine the equilibrium solubility of the compound in Acetonitrile-¹³C₂. Report the result in units such as mg/mL or mol/L.

-

Caption: Experimental workflow for the Shake-Flask solubility method.

Safety and Handling

Acetonitrile, regardless of isotopic labeling, is a hazardous chemical. It is flammable and toxic if inhaled, ingested, or absorbed through the skin.[10][11]

-

Handling : Always handle Acetonitrile-¹³C₂ in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[12]

-

Fire Safety : Keep away from heat, sparks, and open flames. It is a flammable liquid.[10]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Acetonitrile-¹³C₂ serves as an invaluable tool for specialized analytical applications where isotopic labeling is required. While its primary function is not that of a novel solvent, understanding the solubility of target compounds within it is a critical first step for any successful experiment. The principles governing solubility in standard acetonitrile are directly transferable to its ¹³C₂ isotopologue due to their nearly identical physical properties. By employing robust, self-validating methodologies like the shake-flask method, researchers can generate reliable and accurate solubility data, ensuring the integrity of their subsequent analyses, whether in drug development, reaction kinetics, or advanced spectroscopic studies.

References

- Vertex AI Search. (2025). What are the effects of temperature on the properties of acetonitrile? - Blog.

- AAT Bioquest. (2022).

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- OENO One. (n.d.). Isotopic comparison and correlation of δ 13 C between bulk wood and cellulose of Vitis vinifera L.

- ResearchGate. (n.d.). Solubility comparison in acetonitrile.

- YouTube. (2023). Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.).

- PubMed Central (PMC). (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures.

- PubChem - NIH. (n.d.). Acetonitrile-¹³C₂ | C2H3N | CID 11457648.

- Wikipedia. (n.d.). Acetonitrile.

- Fisher Scientific. (n.d.). Acetonitrile.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- Unknown Source. (2023). Solubility of Organic Compounds.

- Lund University Publications. (n.d.).

- ACS Publications. (n.d.).

- Agilent. (n.d.).

- Science Interactive. (2013).

Sources

- 1. Acetonitrile - Wikipedia [en.wikipedia.org]

- 2. Acetonitrile | Fisher Scientific [fishersci.com]

- 3. Acetonitrile-13C2 13C 99atom 1722-25-4 [sigmaaldrich.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. youtube.com [youtube.com]

- 6. shyzchem.com [shyzchem.com]

- 7. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | C2H3N | CID 11457648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scienceinteractive.com [scienceinteractive.com]

- 12. agilent.com [agilent.com]

An In-Depth Technical Guide to the Storage Stability and Shelf Life of Acetonitrile-¹³C₂

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of Acetonitrile-¹³C₂, a crucial isotopically labeled compound in modern scientific research. By synthesizing established principles of chemical stability with specific insights into isotopically labeled molecules, this document serves as an essential resource for ensuring the integrity and reliability of experimental outcomes.

The Critical Role of Isotopically Labeled Compounds in Research

Stable isotope-labeled compounds, such as Acetonitrile-¹³C₂, are indispensable tools in a myriad of scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, proteomics, and metabolomics. The incorporation of heavy isotopes like ¹³C provides a distinct mass signature that allows for the precise tracing and quantification of molecules within complex biological systems without altering their fundamental chemical properties. The stability and purity of these labeled compounds are paramount, as any degradation can lead to erroneous data and compromise the validity of research findings.

Physicochemical Properties of Acetonitrile-¹³C₂

Acetonitrile-¹³C₂ shares nearly identical physical and chemical properties with its unlabeled counterpart. It is a polar aprotic solvent with a high degree of miscibility with water and many organic solvents.[1] Its utility in reversed-phase chromatography and as a reaction solvent is well-established.[2] The primary difference lies in the isotopic enrichment of the two carbon atoms with the ¹³C isotope, which increases its molecular weight.

Table 1: Physicochemical Properties of Acetonitrile

| Property | Value |

| Molecular Formula | ¹³CH₃¹³CN |

| Appearance | Colorless liquid |

| Melting Point | -48 °C |

| Boiling Point | 80-82 °C |

| Density | ~0.824 g/mL at 25 °C |

Note: Properties are based on unlabeled acetonitrile and are expected to be very similar for Acetonitrile-¹³C₂.

Key Factors Influencing the Stability and Shelf Life of Acetonitrile-¹³C₂

The long-term stability of Acetonitrile-¹³C₂ is influenced by several environmental factors. While generally stable, prolonged exposure to certain conditions can lead to degradation.

Recommended Storage Conditions

To ensure the long-term integrity of Acetonitrile-¹³C₂, it is imperative to adhere to the storage guidelines provided by the manufacturer and relevant standards organizations like the United States Pharmacopeia (USP).[3][4][5]

-

Temperature: Store in a cool, well-ventilated area.[6] For long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential for slow degradation reactions.

-

Light: Protect from light by storing in an amber vial or in a dark cabinet.[3][6]

-

Moisture: Keep the container tightly sealed to prevent the ingress of atmospheric moisture.[3] Acetonitrile is hygroscopic and absorbed water can promote hydrolysis.

-

Inert Atmosphere: For critical applications requiring the highest purity, ampulization under an inert gas such as argon or nitrogen is the ideal storage method.

Shelf Life Considerations

While a definitive shelf life for Acetonitrile-¹³C₂ can only be established through a dedicated long-term stability study, a general shelf life of 3 years can be expected when stored unopened under the recommended conditions. It is crucial to re-evaluate the purity of the material after opening and for long-term projects.

Potential Degradation Pathways

Understanding the potential degradation pathways of Acetonitrile-¹³C₂ is fundamental to preventing its decomposition and for identifying potential impurities.

Hydrolysis

The most significant degradation pathway for acetonitrile is hydrolysis, which can be catalyzed by both acids and bases.[7] The reaction proceeds in two stages, first forming acetamide-¹³C₂ and then ammonium acetate-¹³C₂.[8]

Simplified Hydrolysis Reaction: ¹³CH₃¹³CN + 2 H₂O → ¹³CH₃¹³COOH + NH₃

The rate of hydrolysis is generally slow under neutral conditions but can be accelerated by the presence of acidic or basic contaminants.[7][9]

Photodegradation

Exposure to ultraviolet (UV) radiation, particularly from direct sunlight, can induce the photodegradation of acetonitrile.[10] This process can lead to the formation of various byproducts, including cyanide and other reactive species.[10][11]

Diagram 1: Key Degradation Pathways for Acetonitrile-¹³C₂

Caption: Potential degradation pathways for Acetonitrile-¹³C₂.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the continued purity and isotopic enrichment of Acetonitrile-¹³C₂. This involves periodic analysis using validated analytical methods.

Long-Term Stability Study Protocol

For critical applications, a long-term stability study should be performed to establish a reliable shelf life under specific storage conditions.

Objective: To evaluate the chemical purity and isotopic enrichment of Acetonitrile-¹³C₂ over an extended period.

Methodology:

-

Sample Preparation: Aliquot the Acetonitrile-¹³C₂ into multiple sealed, amber glass vials.

-

Storage Conditions: Store the vials under the desired long-term storage condition (e.g., 2-8 °C, protected from light) and an accelerated condition (e.g., 25 °C/60% RH).[12][13]

-

Testing Intervals: Analyze samples at initial time point (T=0) and at regular intervals (e.g., 3, 6, 12, 24, and 36 months) for both storage conditions.

-

Analytical Methods: Utilize the GC-MS and NMR protocols detailed below to assess chemical purity and isotopic enrichment.

-

Data Analysis: Compare the results at each time point to the initial data. A significant change in purity or isotopic enrichment would indicate degradation.

Diagram 2: Experimental Workflow for a Long-Term Stability Study

Caption: Workflow for conducting a long-term stability study.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is a powerful technique for separating and identifying volatile impurities in Acetonitrile-¹³C₂.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary Column: A polar column (e.g., DB-WAX or equivalent) is suitable for separating potential polar impurities.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 30 to 300.

Procedure:

-

Prepare a calibration standard of unlabeled acetonitrile of known high purity.

-

Inject a blank solvent (e.g., dichloromethane) to ensure no system contamination.

-

Inject the Acetonitrile-¹³C₂ sample.

-

Identify any peaks other than the main Acetonitrile-¹³C₂ peak.

-

Quantify impurities by area percentage or against a calibrated standard if known.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Purity

NMR spectroscopy is the definitive method for confirming the isotopic enrichment and structural integrity of Acetonitrile-¹³C₂.[14]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

¹H NMR for Purity:

-

Solvent: A deuterated solvent in which acetonitrile is soluble (e.g., Chloroform-d).

-

Procedure:

-

Prepare a sample of Acetonitrile-¹³C₂ in the deuterated solvent.

-

Acquire a ¹H NMR spectrum.

-

The ¹H spectrum should show a singlet for the methyl protons, which will be split into a doublet by the one-bond coupling to ¹³C. The presence of a small singlet at the chemical shift of unlabeled acetonitrile would indicate isotopic impurity.

-

¹³C NMR for Isotopic Enrichment:

-

Solvent: A deuterated solvent with no carbon signals in the region of interest (e.g., D₂O or Chloroform-d).

-

Procedure:

-

Prepare a concentrated sample of Acetonitrile-¹³C₂.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The spectrum should show two signals corresponding to the methyl and nitrile carbons. The high intensity of these signals relative to the natural abundance ¹³C signals of any internal standard confirms high isotopic enrichment. Quantitative ¹³C NMR can be used for precise determination of enrichment.[15]

-

Best Practices for Handling and Use

To maintain the integrity of Acetonitrile-¹³C₂ during routine laboratory use, the following practices are recommended:

-

Use a Dry Syringe: When withdrawing the liquid, use a dry, clean syringe and needle to prevent the introduction of moisture.[6]

-

Inert Gas Blanket: For frequent use, it is advisable to blanket the vial with an inert gas like argon or nitrogen before resealing.

-

Avoid Contamination: Never return unused portions to the original container.

-

Work in a Ventilated Area: Handle Acetonitrile-¹³C₂ in a well-ventilated fume hood to avoid inhalation of vapors.[16]

Conclusion

The stability and shelf life of Acetonitrile-¹³C₂ are critical for the accuracy and reliability of research outcomes. By adhering to proper storage and handling protocols, and by implementing a robust stability testing program utilizing GC-MS and NMR, researchers can ensure the integrity of this valuable isotopic labeling reagent. This guide provides the foundational knowledge and practical methodologies to achieve this, thereby upholding the principles of scientific integrity and excellence.

References

-

Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 9, 2026, from [Link]

-

Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved February 9, 2026, from [Link]

-

Clendinen, C. S., Stupp, G. S., Ajredini, R., Lee-McMullen, B., & Edison, A. S. (2014). An NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 86(18), 9272–9281. [Link]

-

Sze, Y. K., & Irish, D. E. (1975). A Raman spectral study of the kinetics of hydrolysis of acetonitrile catalyzed by Hg(II). Canadian Journal of Chemistry, 53(3), 427-436. [Link]

-

General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved February 9, 2026, from [Link]

-

Gilbert, A., et al. (2023). Position-Specific 13C Isotope Analysis by NMR as a Tool for Authentication of Ethanol-Containing Beverages. ResearchGate. Retrieved February 9, 2026, from [Link]

-

Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. (n.d.). U.S. Environmental Protection Agency. Retrieved February 9, 2026, from [Link]

-

Micaroni, L. G. C., et al. (2004). Degradation of acetonitrile residues using oxidation processes. Journal of the Brazilian Chemical Society, 15(2), 287-292. [Link]

-

Biotic Degradation of Acetonitrile. (2020). OSTI.GOV. Retrieved February 9, 2026, from [Link]

-

Chemical Storage. (n.d.). University of Wisconsin–Madison Environment, Health & Safety. Retrieved February 9, 2026, from [Link]

-

Handling and Storage of Chemicals | Guidelines for a US Distributor. (n.d.). MacsChem. Retrieved February 9, 2026, from [Link]

-

Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. (2013, April 1). Quirky Science. Retrieved February 9, 2026, from [Link]

-

Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved February 9, 2026, from [Link]

-

Augugliaro, V., et al. (1999). Acetonitrile photocatalytic degradation in liquid-solid regime: kinetic and mechanism. Catalysis Today, 54(2-3), 235-243. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods, 10(4), 369-377. [Link]

-

GC-MS-based 13C-positional isotopomer approach for metabolic flux analysis in plants. (2021). The Plant Journal, 108(4), 1205-1221. [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Genes, 10(1), 33. [Link]

-

Acetonitrile. (n.d.). Common Organic Chemistry. Retrieved February 9, 2026, from [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. (2012). Organic Process Research & Development, 16(10), 1634-1643. [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved February 9, 2026, from [Link]

-

Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific. Retrieved February 9, 2026, from [Link]

- Method for determining acetonitrile content in sample. (n.d.). Google Patents.

-

Structure of Acetonitrile (C2H3N). (n.d.). BYJU'S. Retrieved February 9, 2026, from [Link]

-

A rapid procedure to isolate isotopically labeled peptides for NMR studies. (2014). Journal of Peptide Science, 20(6), 421-427. [Link]

-

Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. (2020). Metabolites, 10(10), 406. [Link]

-

Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. (2000). NIST Special Publication 260-136. Retrieved February 9, 2026, from [Link]

-

CHEMICAL HAZARD COMMUNICATION. (2023, March 27). National Institute of Standards and Technology. Retrieved February 9, 2026, from [Link]

-

Safe Chemical Storage: 7 Pro Tips You Need. (n.d.). Nist Global. Retrieved February 9, 2026, from [Link]

-

The Continuing Acetonitrile Shortage: How to Combat it or Live with It. (2009). LCGC North America, 27(2). Retrieved February 9, 2026, from [Link]

-

Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. (2020). In Nitriles. IntechOpen. [Link]

-

Acetonitril in GC-MS. (2013, August 23). Chromatography Forum. Retrieved February 9, 2026, from [Link]

-

Methods of Degrading Acetonitrile Waste Sustainably. (n.d.). National Association of Clean Air Agencies. Retrieved February 9, 2026, from [Link]

-

Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). YouTube. Retrieved February 9, 2026, from [Link]

Sources

- 1. Acetonitrile | Fisher Scientific [fishersci.com]

- 2. Acetonitrile [commonorganicchemistry.com]

- 3. uspbpep.com [uspbpep.com]

- 4. physiomckina.co.jp [physiomckina.co.jp]

- 5. usp.org [usp.org]

- 6. macschem.us [macschem.us]

- 7. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. osti.gov [osti.gov]

- 11. scispace.com [scispace.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ehs.wisc.edu [ehs.wisc.edu]

Technical Guide: Impurity Profiling in Commercial Acetonitrile-13C2 Standards

The following technical guide is structured to address the specific challenges of validating Acetonitrile-13C2 (

Executive Summary

In the context of high-resolution NMR and Mass Spectrometry, This compound is not merely a solvent; it is a quantitative probe. Unlike standard solvents, the purity of a doubly labeled isotope standard is defined by two vectors: Chemical Purity (absence of foreign molecules) and Isotopic Enrichment (absence of

Commercial standards often degrade via hydrolysis or contain synthesis artifacts that are isobaric or spectrally overlapping with key analytes. This guide outlines a self-validating analytical workflow to identify these impurities, emphasizing the specific spectral interferences caused by

Part 1: The Chemistry of Contamination

To detect impurities, one must understand their origin. This compound is typically synthesized via the dehydration of Acetamide-13C2 or the nucleophilic substitution of Methyl Iodide-13C with Cyanide-13C.

The Hydrolysis Cascade (The Primary Vector)

Acetonitrile is hygroscopic. Once the septum is pierced, atmospheric moisture initiates a slow, pH-dependent hydrolysis. This is the most common mode of failure for stored standards.

Mechanism:

-

Hydration: Acetonitrile reacts with water to form Acetamide .

-

Hydrolysis: Acetamide further hydrolyzes to Acetic Acid and Ammonia.[1]

Implication: In

Synthesis Artifacts

-

Propionitrile: A homolog impurity if the starting

feedstock contained ethyl precursors. -

Acrylonitrile: Rare in labeled synthesis but common in industrial feedstock; highly reactive with protein thiols.

Isotopic Impurities (The "Silent" Background)

A "99 atom %

- (Target): ~98%

-

/

- (Unlabeled): Trace

Part 2: Analytical Strategy & Workflow

We employ a "Tri-Modal" validation protocol. Relying solely on one method is insufficient due to the physical properties of the labeled standard.

Figure 1: The Tri-Modal Validation Workflow. Parallel analysis prevents masking of impurities (e.g., water masking volatile signals in NMR).

Part 3: Detailed Analytical Protocols

Protocol A: 1H-NMR Profiling (The Gold Standard)

Rationale: NMR is preferred over LC-MS because this compound is too light for standard LC-MS ranges and lacks a chromophore for UV.

Reagents:

-

Solvent: Deuterium Oxide (

) or Chloroform-d ( -

Internal Standard: 1,4-Dioxane (non-exchangeable, singlet, distinct shift).

Step-by-Step:

-

Preparation: Mix 50

L of this compound with 550 -

Parameter Setup:

-

Pulse Angle:

(to prevent saturation). -

Relaxation Delay (

): -

Scans: 64 (sufficient for >0.1% impurity detection).

-

-

Acquisition: Acquire spectrum with

-decoupling turned OFF initially to observe satellite patterns, then ON (GARP/WALTZ) to simplify the spectrum.

Protocol B: GC-MS for Volatiles

Rationale: Detects propionitrile and acrylonitrile which may co-resonate in NMR.

Parameters:

-

Column: DB-624 or equivalent (optimized for volatile solvents).

-

Carrier: Helium, 1.0 mL/min.

-

Temp Program: 40°C (hold 3 min)

200°C @ 20°C/min. -

MS Mode: EI (70 eV), Scan range 35-200 m/z. Note: Start scan at 35 m/z to avoid the huge solvent background of MeCN (MW ~43).

Part 4: Data Interpretation

This is the most complex aspect due to Scalar Coupling (

The "Doublet of Doublets" Trap

In

| Species | 1H NMR Appearance | Coupling Constants (approx) |

| Doublet of Doublets | ||

| Singlet | None | |

| Doublet |

Visual Identification:

The "impurity" (unlabeled material) appears as a central singlet sitting exactly in the middle of the massive

Chemical Shift Table (Impurity Fingerprint)

Reference Solvent:

| Impurity | Chemical Shift ( | Multiplicity | Notes |

| This compound | 2.06 | dd | Main Component |

| Water ( | 4.79 | s | Variable shift based on pH/Conc |

| Acetamide | 1.99 ( | d | Hydrolysis Product 1 |

| Acetamide | ~7.50 ( | broad | Disappears in |

| Acetic Acid | 1.90 ( | s | Hydrolysis Product 2 |

| Propionitrile | 1.20 ( | t, q | Synthesis Homolog |

Citations for Shifts: Values extrapolated from Fulmer et al. [1] and adjusted for

Hydrolysis Pathway Visualization

Figure 2: The degradation pathway. Presence of Acetamide indicates early-stage spoilage; Acetic Acid indicates advanced degradation.

Part 5: Remediation & Storage

If impurities are detected, purification of small volumes (1-5 mL) is difficult but possible.

-

Water Removal: Store over activated 3Å Molecular Sieves for 24 hours. Do not use silica gel (acidic) or alumina (basic), as they catalyze hydrolysis.

-

Acetamide Removal: Distillation is required, but difficult due to close boiling points. For critical applications, discard the lot if acetamide >0.5%.

-

Storage: Always store at 4°C under an inert atmosphere (Argon). Parafilm is insufficient; use Teflon-lined caps.

References

-

Fulmer, G. R., et al. (2010).[2][3][4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST Mass Spectrometry Data Center. Acetonitrile Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link][6]

Sources

Methodological & Application

Application Note: Metabolic Flux Analysis of Nitrile Degradation Pathways using Acetonitrile-13C2

Topic: Metabolic Flux Analysis using Acetonitrile-13C2 as a Tracer Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Bioprocess Engineers, and Metabolomics Specialists.

Executive Summary

This guide details the protocol for performing

Its primary application is to map the Nitrile Hydratase (NHase) / Amidase pathway in nitrile-degrading bacteria (e.g., Rhodococcus erythropolis, Pseudomonas chlororaphis). This analysis is critical for optimizing biocatalysts used in the green synthesis of amides (e.g., acrylamide production) and determining the metabolic fate of nitrile pollutants in wastewater treatment.

Critical Safety & Biological Context

-

Microbial Systems (Target): Bacteria possessing the nhh (nitrile hydratase) and ami (amidase) genes metabolize acetonitrile via hydrolysis, converting it into useful carbon and nitrogen sources without generating toxic cyanide.[1]

-

Mammalian Systems (Warning): In mammalian cells, acetonitrile is metabolized by Cytochrome P450 (CYP2E1) via oxidative dechlorination to release cyanide and formaldehyde. Therefore, this compound is not recommended as a metabolic tracer for mammalian cell culture unless studying specific toxicology pathways.

Mechanistic Principles

The Tracer: this compound

-

Chemical Structure:

-

Purity Requirement: >99 atom %

C. -

Metabolic Entry Point: The tracer enters the cell and is hydrolyzed sequentially. Both carbons are retained in the resulting acetate, creating a conserved M+2 labeling pattern that enters the central carbon metabolism (CCM).

Pathway Logic & Atom Mapping

Understanding the atom transition is vital for interpreting Mass Spectrometry (MS) data.

-

Hydrolysis 1 (NHase):

-

Hydrolysis 2 (Amidase):

-

Activation (ACS):

-

TCA Cycle Entry: The M+2 Acetyl-CoA condenses with Oxaloacetate (OAA) to form Citrate (M+2) .

Visualization: The Nitrile Degradation Flux Map

The following diagram illustrates the flow of

Figure 1: Metabolic pathway of this compound degradation in Rhodococcus sp., showing the conversion to Acetyl-CoA and entry into the TCA cycle.

Experimental Protocol

Phase A: Culture & Labeling Conditions

Objective: Establish steady-state labeling to calculate metabolic flux.

-

Organism Selection: Rhodococcus erythropolis N774 or similar nitrile-degrading strain.

-

Pre-Culture: Grow cells in M9 Minimal Medium with Succinate (unlabeled) to mid-log phase to build biomass.

-

Wash Step: Centrifuge (4,000 x g, 5 min) and wash cells 2x with carbon-free M9 buffer to remove residual succinate.

-

Tracer Medium Preparation:

-

Base: M9 Minimal Salts (without

if tracking Nitrogen, but here we focus on Carbon). -

Substrate: 10 mM this compound (Sigma-Aldrich/Cambridge Isotope).

-

Optional: For co-metabolism studies, add 5 mM Glucose (unlabeled) to assess the contribution of acetonitrile to the Acetyl-CoA pool relative to glucose.

-

-

Incubation: Resuspend cells to OD600 ~0.1. Incubate at 30°C with shaking (200 rpm).

-

Sampling: Collect samples at 0, 30, 60, 120, and 240 minutes.

Phase B: Quenching & Metabolite Extraction

Objective: Halt metabolism instantly to preserve the isotopic footprint.

Note: Nitriles are volatile. Keep samples cold and sealed.

-

Quenching:

-

Rapidly withdraw 1 mL of culture.

-

Filter immediately through a 0.22 µm nylon membrane (vacuum manifold).

-

Wash filter with 5 mL of ice-cold saline (0.9% NaCl) to remove extracellular tracer.

-

Why Filtration? Cold methanol quenching can cause leakage of intracellular metabolites in some Gram-positive bacteria; filtration is often more robust for Rhodococcus.

-

-

Extraction:

-

Place the filter (cell side down) into a pre-cooled tube containing Acetonitrile:Methanol:Water (40:40:20) at -20°C.

-

Self-Validating Step: The extraction solvent matches the tracer chemistry, ensuring high solubility of the nitrile intermediates.

-

Vortex for 30 seconds; sonicate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect supernatant.[2]

-

Phase C: LC-MS/MS Acquisition

Objective: Quantify Mass Isotopomer Distributions (MIDs).

-

Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole (QqQ).

-

Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required because Acetate, Acetamide, and TCA intermediates are highly polar.

-

Column: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm).

-

Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

-

Targeted MRM / PRM Table:

| Metabolite | Precursor Formula | Unlabeled Mass (m/z) | Target Transition (M+2) | Retention Time (approx) |

| Acetonitrile | 42.03 (Difficult in MS) | Track via GC-MS usually | N/A | |

| Acetamide | 60.04 [M+H]+ | 62.04 > 44.03 | 1.5 min | |

| Acetate | 59.01 [M-H]- | 61.01 > 61.01 | 2.8 min | |

| Acetyl-CoA | 808.1 [M-H]- | 810.1 > 408.0 | 8.5 min | |

| Citrate | 191.01 [M-H]- | 193.01 > 111.0 | 10.2 min |

Data Analysis & Interpretation

Calculation of Fractional Labeling

For each metabolite, calculate the Mass Isotopomer Distribution (MID):

Interpreting the Flux[4][5]

-

High M+2 Acetate / Low M+2 Citrate: Indicates a bottleneck at Acetyl-CoA Synthetase or Citrate Synthase.

-

Appearance of M+1 Isotopologues:

-

If M+1 appears in TCA intermediates (e.g., Succinate), it suggests Scrambling via the Glyoxylate Shunt or recycling of carbon through multiple turns of the TCA cycle.

-

-

Acetonitrile Detoxification Efficiency:

-

The ratio of Labelled Acetamide to Labelled Acetate serves as a proxy for the relative kinetics of NHase vs. Amidase.

-

A high ratio implies Amidase is the rate-limiting step (accumulation of amide).

-

References

-

Metabolic Engineering of Nitrile Pathways: Chen, J., Zheng, R. C., Zheng, Y. G., & Shen, Y. C. (2009). Microbial transformation of nitriles to high-value acids or amides.[4][5] Advances in Biochemical Engineering/Biotechnology, 113, 33–77.

-

Rhodococcus Flux Analysis: Tajparast, M., & Frigon, D. (2015).[6] Genome-scale metabolic modeling of Rhodococcus species for bioconversion and biosynthesis. Biotechnology & Bioengineering, 117, 1779–1788.[7]

-

Isotope Tracing Methodology: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325.

-

Acetonitrile Toxicity & Metabolism: Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157–163.

Sources

- 1. Nitrile hydratase - Wikipedia [en.wikipedia.org]

- 2. protocols.io [protocols.io]

- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Nitrile hydrolysis activity of Rhodococcus erythropolis NCIMB 11540 whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis of ¹³C-Labeled Pyrimidines Using Acetonitrile-¹³C₂ for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of ¹³C-labeled pyrimidines, utilizing Acetonitrile-¹³C₂ as a strategic isotopic precursor. Pyrimidine scaffolds are fundamental components of numerous pharmaceuticals and are essential building blocks of nucleic acids.[1] Incorporating stable isotopes like ¹³C is crucial for various stages of drug development, particularly for metabolic studies and mechanistic investigations where high-mass isotopologs of candidate compounds are required.[2][3][4][5] This document details a robust two-step synthetic pathway, beginning with a Claisen-type condensation to form a ¹³C₂-labeled β-ketonitrile intermediate, followed by a Pinner cyclocondensation with guanidine to yield a doubly labeled 2-aminopyrimidine derivative. The causality behind experimental choices, detailed step-by-step protocols, and rigorous analytical validation methods are presented to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of ¹³C-Labeled Pyrimidines

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide range of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1] In modern drug discovery, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling (SIL) is an indispensable technique that allows researchers to track molecules through complex biological systems without the complications of radioactivity.[3][6]

Specifically, ¹³C-labeling offers significant advantages:

-

Metabolic Profiling: ¹³C-labeled drug candidates serve as ideal internal standards for quantitative mass spectrometry (MS), enabling precise differentiation from endogenous metabolites and accurate pharmacokinetic analysis.[6]

-

NMR Spectroscopy: Site-specific ¹³C enrichment simplifies complex NMR spectra, allowing for detailed structural elucidation and the study of molecular dynamics and interactions with biological targets.[7][8]

This guide focuses on a versatile and efficient synthetic strategy that incorporates two adjacent ¹³C atoms into the pyrimidine core using the readily available building block, Acetonitrile-¹³C₂. This approach provides a distinct M+2 mass shift for MS analysis and a valuable ¹³C-¹³C coupling signature for unambiguous NMR characterization.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is a classic and reliable method for pyrimidine ring construction, valued for its high yields and tolerance of diverse functional groups. It proceeds in two logical and distinct stages:

-

Stage 1: Claisen-Type Condensation. Formation of a ¹³C₂-labeled β-ketonitrile intermediate.

-

Stage 2: Pinner Pyrimidine Synthesis. Cyclocondensation of the β-ketonitrile with an amidine (in this case, guanidine) to form the final labeled pyrimidine.[9][10]

This approach is strategically sound because it incorporates the expensive isotopic label early in the synthesis into a key intermediate, which can then be reacted with various amidines to generate a library of diversely substituted ¹³C-labeled pyrimidines.

Stage 1: The "Why" of the Claisen-Type Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base.[11][12] In our protocol, we adapt this reaction to use Acetonitrile-¹³C₂ as the nucleophile.

-

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is essential. Its role is to deprotonate the α-carbon of Acetonitrile-¹³C₂, which is sufficiently acidic (pKa ≈ 25) to be deprotonated by a powerful base. This generates a highly nucleophilic carbanion. Using a weaker or nucleophilic base (like an alkoxide) could lead to side reactions with the ester.[13][14] The resulting carbanion then attacks the electrophilic carbonyl carbon of the ester (e.g., ethyl benzoate). The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the stable enolate of the β-ketonitrile. An acidic workup then provides the neutral product.

Stage 2: The Pinner Synthesis for Ring Closure

The Pinner pyrimidine synthesis is a robust method involving the condensation of a 1,3-bifunctional three-carbon fragment (our β-ketonitrile) with an N-C-N fragment like an amidine, urea, or guanidine.[10][15]

-

Causality: This reaction is typically performed under basic or acidic conditions. In our protocol, a base like sodium ethoxide serves a dual purpose: it facilitates the initial nucleophilic attack of the guanidine onto one of the carbonyl groups (the ketone) of the β-ketonitrile and promotes the subsequent dehydration and aromatization steps. The choice of guanidine as the N-C-N source directly results in the formation of a 2-aminopyrimidine, a common and valuable functional group in medicinal chemistry.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium hydride (NaH) is a highly flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of [4,5-¹³C₂]-3-Oxo-3-phenylpropanenitrile

This protocol details the formation of the key β-ketonitrile intermediate.

| Reagent/Material | M.W. | Amount | Moles | Notes |

| Sodium Hydride (60% disp.) | 24.00 | 0.44 g | 11.0 mmol | Washed with dry hexanes |

| Dry Tetrahydrofuran (THF) | - | 25 mL | - | Anhydrous, inhibitor-free |

| Acetonitrile-¹³C₂ | 43.05 | 0.43 g | 10.0 mmol | >99% ¹³C enrichment |

| Ethyl Benzoate | 150.17 | 1.50 g | 10.0 mmol | Anhydrous |

| 1 M Hydrochloric Acid | - | ~20 mL | - | For quenching |

| Ethyl Acetate | - | 100 mL | - | For extraction |

| Saturated NaCl Solution | - | 30 mL | - | For washing |

| Anhydrous MgSO₄ | - | - | - | For drying |

Procedure:

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the sodium hydride dispersion. Wash the NaH three times with 5 mL portions of dry hexanes to remove mineral oil, decanting the hexanes carefully via cannula each time.

-

Reaction Setup: Add 15 mL of dry THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acetonitrile: In a separate dry vial, dissolve Acetonitrile-¹³C₂ (0.43 g) in 5 mL of dry THF. Add this solution dropwise to the stirred NaH suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

-

Addition of Ester: Dissolve ethyl benzoate (1.50 g) in 5 mL of dry THF and add it dropwise to the reaction mixture over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated NaCl solution (30 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the title compound as a pale yellow solid.

Protocol 2: Synthesis of [4,5-¹³C₂]-2-Amino-4-phenylpyrimidine

This protocol details the cyclocondensation to form the final product.

| Reagent/Material | M.W. | Amount | Moles | Notes |

| Sodium Metal | 22.99 | 0.21 g | 9.0 mmol | Handle with care |

| Anhydrous Ethanol | - | 30 mL | - | 200 proof |

| Guanidine Hydrochloride | 95.53 | 0.86 g | 9.0 mmol | Dry thoroughly before use |

| [4,5-¹³C₂]-3-Oxo-3-phenylpropanenitrile | 147.08 | 1.32 g | 9.0 mmol | From Protocol 1 |

Procedure:

-

Preparation of Sodium Ethoxide: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 30 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (0.21 g) portion-wise, allowing each piece to react completely before adding the next.

-

Addition of Reagents: To the resulting sodium ethoxide solution, add guanidine hydrochloride (0.86 g) and the labeled β-ketonitrile from Protocol 1 (1.32 g).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Maintain the reflux for 6 hours. A precipitate may form as the reaction proceeds.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold deionized water.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

-

Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the title compound as a white or off-white crystalline solid.

Self-Validation: Characterization of Labeled Products

Rigorous analytical chemistry is required to confirm the identity, purity, and isotopic incorporation of the synthesized compounds. This validation is key to the trustworthiness of the protocol.

Mass Spectrometry (MS)

Mass spectrometry provides direct evidence of successful ¹³C incorporation.

-

Expected Observation: The mass spectrum of the final product, [4,5-¹³C₂]-2-Amino-4-phenylpyrimidine, will show a molecular ion peak ([M+H]⁺) at m/z 174. This is two mass units higher than the corresponding unlabeled compound (m/z 172), confirming the incorporation of two ¹³C atoms.

-

Technique: High-resolution mass spectrometry (HRMS) is recommended to confirm the exact mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise location of the isotopic labels.[16]

| Analysis | Expected Observation for [4,5-¹³C₂]-2-Amino-4-phenylpyrimidine | Rationale |

| ¹³C NMR | Two highly intense signals in the aromatic region, corresponding to C4 and C5 of the pyrimidine ring. Other carbon signals will have natural abundance intensity. | Direct detection of the enriched ¹³C nuclei. |

| ¹H NMR | The signal for the proton at the C6 position (H6) will appear as a doublet of doublets due to coupling to both ¹³C4 and ¹³C5. | The J-coupling between ¹H and ¹³C nuclei provides definitive proof of the label's location relative to specific protons.[17] |

| ¹³C-¹³C Coupling | The signals for ¹³C4 and ¹³C5 will appear as doublets in a proton-decoupled ¹³C NMR spectrum. The one-bond coupling constant (¹J_CC) will be observable. | This directly confirms that the two labeled carbons are adjacent, as expected from the Acetonitrile-¹³C₂ precursor. |

Conclusion and Applications

The methodology presented provides a reliable and adaptable route for the synthesis of ¹³C-labeled pyrimidines from Acetonitrile-¹³C₂. The protocols are designed to be self-validating through standard analytical techniques, ensuring a high degree of confidence in the final product. These labeled compounds are invaluable tools for researchers in drug discovery and development, enabling advanced studies in metabolic fate, drug-target interactions, and quantitative bioanalysis that are critical for advancing new therapeutic candidates.

References

-

Title: Pinner pyrimidine synthesis Source: SlideShare URL: [Link]

-

Title: Synthesis of Pyrimidine Source: ChemTube3D URL: [Link]

-

Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]

-

Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]

-

Title: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW Source: International Journal of PharmTech Research URL: [Link]

-

Title: The Claisen Condensation Source: University of Babylon URL: [Link]

-

Title: Synthesis of Pyrimidine and Its Derivatives Source: YouTube URL: [Link]

-

Title: Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy Source: Journal of the American Chemical Society URL: [Link]

-

Title: Claisen condensation Source: Wikipedia URL: [Link]

-

Title: Claisen Condensation Reaction Mechanism Source: YouTube URL: [Link]

-

Title: Synthesis of pyrimidines Source: ResearchGate URL: [Link]

-

Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]

-

Title: The Claisen Condensation Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies Source: ACS Publications URL: [Link]

-

Title: Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT Source: ACS Omega URL: [Link]

-

Title: Claisen Condensation and Dieckmann Condensation Source: Master Organic Chemistry URL: [Link]

-

Title: Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy Source: ChemRxiv URL: [Link]

-

Title: Specific isotopic labelling and reverse labelling for protein NMR spectroscopy Source: Portland Press URL: [Link]

-

Title: Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy Source: Europe PMC URL: [Link]

-

Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

-

Title: Isotopic labeling Source: Wikipedia URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. figshare.com [figshare.com]

- 5. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 同位体標識化合物 | Thermo Fisher Scientific [thermofisher.com]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. Claisen condensation - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. bu.edu.eg [bu.edu.eg]

- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

Unraveling Reaction Mechanisms: A Detailed Guide to Acetonitrile-¹³C₂ Labeling

Introduction: Beyond Static Pictures – Illuminating the Dynamic Pathways of Chemical Reactions